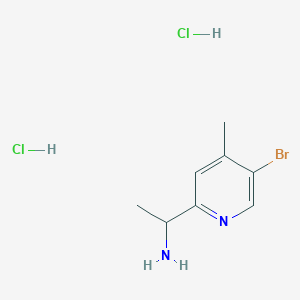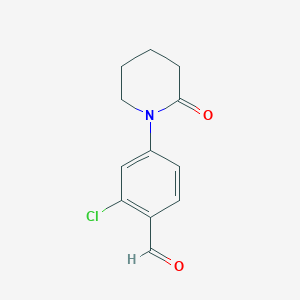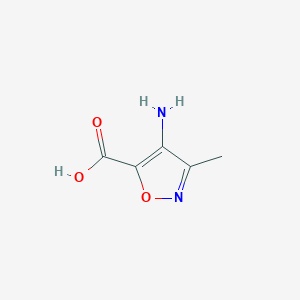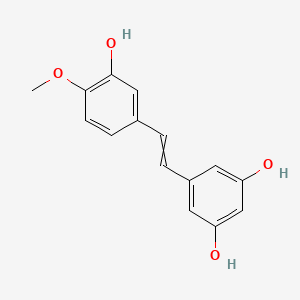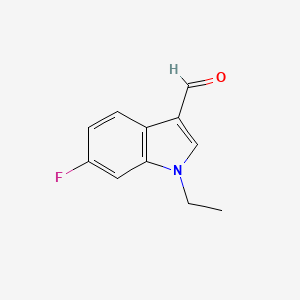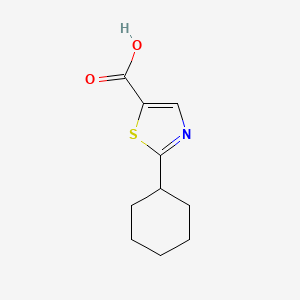![molecular formula C13H11F3N6 B12436556 1-[2-(2,4-Difluorophenyl)-2-fluoro-3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,4-triazole](/img/structure/B12436556.png)
1-[2-(2,4-Difluorophenyl)-2-fluoro-3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2,4-Difluorophenyl)-2-fluoro-3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is known for its significant antifungal properties and is commonly used in the pharmaceutical industry for the treatment of various fungal infections. Its structure consists of a difluorophenyl group, a fluoro group, and two triazole rings, which contribute to its unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2,4-Difluorophenyl)-2-fluoro-3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,4-triazole typically involves multiple steps, including the formation of the triazole rings and the introduction of the difluorophenyl and fluoro groups. One common method involves the reaction of 2,4-difluorobenzyl chloride with sodium azide to form the corresponding azide, which is then subjected to a cyclization reaction with propargyl alcohol to form the triazole ring. The resulting intermediate is further reacted with fluorinating agents to introduce the fluoro group .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out using large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in the synthesis include dimethyl sulfoxide (DMSO) and acetonitrile, while catalysts such as copper(I) iodide are employed to facilitate the cyclization reactions .
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(2,4-Difluorophenyl)-2-fluoro-3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of difluorophenyl triazole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced triazole derivatives with hydrogenated functional groups.
Substitution: Formation of substituted triazole derivatives with various nucleophilic groups.
Wissenschaftliche Forschungsanwendungen
1-[2-(2,4-Difluorophenyl)-2-fluoro-3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,4-triazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its antifungal activity and potential use in treating fungal infections.
Medicine: Incorporated into pharmaceutical formulations for the treatment of fungal diseases such as candidiasis and aspergillosis.
Industry: Used in the development of antifungal coatings and materials.
Wirkmechanismus
The antifungal activity of 1-[2-(2,4-Difluorophenyl)-2-fluoro-3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,4-triazole is primarily due to its ability to inhibit the enzyme lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, the compound disrupts the synthesis of ergosterol, leading to increased membrane permeability and ultimately causing cell death in fungi[4][4].
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluconazole: Another triazole antifungal agent with a similar mechanism of action.
Voriconazole: A second-generation triazole antifungal with enhanced activity against a broader spectrum of fungi.
Itraconazole: A triazole antifungal used for the treatment of systemic fungal infections.
Uniqueness
1-[2-(2,4-Difluorophenyl)-2-fluoro-3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,4-triazole is unique due to its specific substitution pattern, which enhances its antifungal activity and selectivity. The presence of both difluorophenyl and fluoro groups contributes to its potency and effectiveness against resistant fungal strains .
Eigenschaften
Molekularformel |
C13H11F3N6 |
|---|---|
Molekulargewicht |
308.26 g/mol |
IUPAC-Name |
1-[2-(2,4-difluorophenyl)-2-fluoro-3-(1,2,4-triazol-1-yl)propyl]-1,2,4-triazole |
InChI |
InChI=1S/C13H11F3N6/c14-10-1-2-11(12(15)3-10)13(16,4-21-8-17-6-19-21)5-22-9-18-7-20-22/h1-3,6-9H,4-5H2 |
InChI-Schlüssel |
KOEIAOVEUSZBBM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




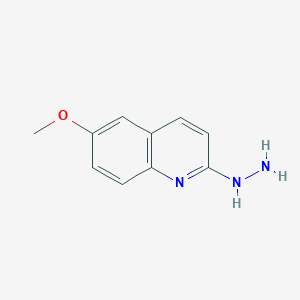

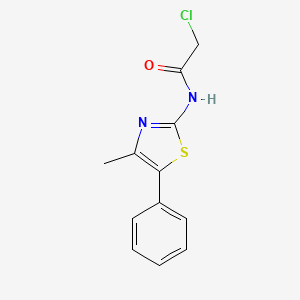
![(3beta,5beta)-3-[(6-Deoxy-4-O-beta-D-glucopyranosyl-3-O-methyl-beta-D-galactopyranosyl)oxy]-8,14-epoxycarda-16,20(22)-dienolide](/img/structure/B12436507.png)

